Cinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER

Miscible with alcohol, ether, chloroform, oils

SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC

In water, 1.42X10+3 mg/L at 25 °C

1.42 mg/mL at 25 °C

insoluble in water; miscible in oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties

Cinnamaldehyde, the main component of cinnamon essential oil, has been a subject of scientific research due to its promising antibacterial properties. Studies have shown that cinnamaldehyde can inhibit the growth of various bacteria, including Escherichia coli, Salmonella, Bacillus subtilis, and Pseudomonas aeruginosa . This makes cinnamaldehyde a potential candidate for use in food preservation and as a natural disinfectant .

Food Preservation

Due to its antibacterial properties, cinnamaldehyde is being explored as a natural food preservative. Researchers are investigating methods to incorporate cinnamaldehyde into food packaging materials or directly into food products to extend shelf life and reduce foodborne illness . However, a challenge lies in cinnamaldehyde's poor water solubility and sensitivity to light and heat, which can limit its effectiveness in some applications .

Encapsulation Techniques

To overcome the limitations of cinnamaldehyde, scientists are developing encapsulation techniques. These techniques involve surrounding cinnamaldehyde molecules with a protective layer, such as liposomes, nanoparticles, or emulsions. This approach can improve water solubility, protect cinnamaldehyde from degradation, and potentially enhance its delivery and efficacy .

Other Potential Applications

Beyond its role in antibacterials and food preservation, scientific research is exploring other potential applications of cinnamaldehyde. These include:

- Antioxidant activity: Cinnamaldehyde may possess antioxidant properties that could help reduce oxidative stress in the body and potentially offer protection against chronic diseases .

- Anti-diabetic and anti-obesity effects: Studies suggest cinnamaldehyde may play a role in regulating blood sugar levels and reducing fat accumulation, although more research is needed .

- Anti-cancer properties: Some scientific evidence suggests cinnamaldehyde may have anti-cancer properties, but further investigation is required to understand its mechanisms and potential therapeutic applications .

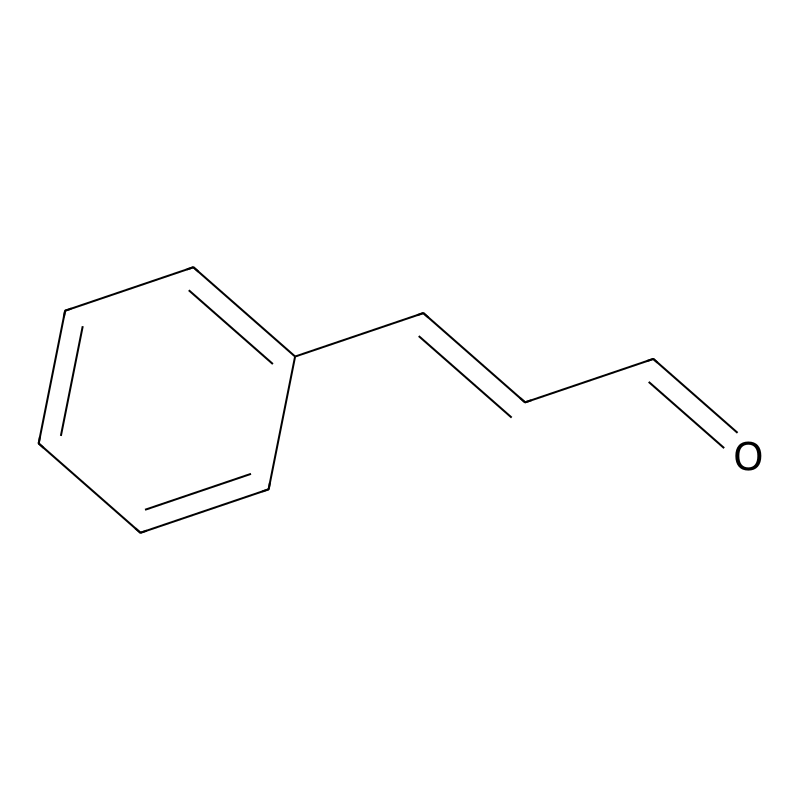

Cinnamaldehyde is an organic compound with the chemical formula or structurally represented as . This compound is primarily responsible for the characteristic flavor and aroma of cinnamon, occurring naturally as the trans (E) isomer. It is classified as a phenylpropanoid and is biosynthesized via the shikimate pathway from L-phenylalanine, undergoing deamination to form cinnamic acid before being converted to cinnamaldehyde through further enzymatic processes . Cinnamaldehyde appears as a pale yellow, viscous liquid and is an essential oil extracted mainly from the bark of cinnamon trees belonging to the genus Cinnamomum.

Cinnamaldehyde exhibits various biological activities:

- Antimicrobial activity: Studies suggest cinnamaldehyde can inhibit the growth of bacteria, fungi, and yeasts. The mechanism involves disrupting the cell membrane of microorganisms.

- Antioxidant activity: Cinnamaldehyde's ability to scavenge free radicals contributes to its antioxidant properties.

- Anti-inflammatory activity: Cinnamaldehyde may reduce inflammation by inhibiting the production of inflammatory mediators.

Cinnamaldehyde can be irritating to the skin, eyes, and mucous membranes upon contact. It can also cause allergic reactions in some individuals.

- Toxicity: Cinnamaldehyde exhibits moderate oral toxicity in animal studies.

- Flammability: Cinnamaldehyde is combustible with a flash point of 99 °C.

- Oxidation: Cinnamaldehyde can react with oxygen, leading to the formation of peroxides and other oxidation products such as acetaldehyde, benzaldehyde, and benzoic acid. This reaction can be hazardous under certain conditions, potentially resulting in explosions if not controlled .

- Michael Addition: Cinnamaldehyde can act as a Michael acceptor due to its α,β-unsaturated carbonyl structure, allowing it to form stable adducts with nucleophiles such as thiols .

- Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like lithium aluminum hydride .

Cinnamaldehyde exhibits several biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it useful in food preservation and medicinal applications.

- Antioxidant Activity: Cinnamaldehyde acts as an antioxidant, contributing to its potential health benefits by neutralizing free radicals .

- Anti-inflammatory Effects: Studies indicate that cinnamaldehyde may reduce inflammation by inhibiting pro-inflammatory cytokines .

- DNA Repair Mechanism: It has been observed to stimulate DNA repair processes in both bacterial and mammalian cells, potentially reducing mutation rates following DNA damage .

Cinnamaldehyde can be synthesized through several methods:

- Natural Extraction: Primarily obtained from steam distillation of cinnamon bark oil.

- Aldol Condensation: Historically synthesized via aldol condensation between benzaldehyde and acetaldehyde.

- Enzymatic Synthesis: Biosynthesized from L-phenylalanine through enzymatic reactions involving phenylalanine ammonia lyase and 4-coumarate–CoA ligase .

Cinnamaldehyde has diverse applications across various fields:

- Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.

- Cosmetics: Incorporated into perfumes and personal care products for its pleasant aroma.

- Pharmaceuticals: Explored for potential therapeutic effects including anti-inflammatory and antioxidant activities.

- Agriculture: Utilized as a natural pesticide due to its low toxicity profile .

Research has explored the interactions of cinnamaldehyde with various biological systems:

- Allergic Reactions: Its reactivity can lead to allergic responses in sensitized individuals, primarily due to its ability to form adducts with proteins through Michael addition mechanisms .

- Cellular Mechanisms: Studies indicate that cinnamaldehyde may enhance histamine release, influencing allergic responses and other physiological processes .

Cinnamaldehyde shares structural similarities with several other compounds. Below are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Vanillin | Main component of vanilla; exhibits similar flavor profiles but different biological activities. | |

| Eugenol | Found in clove oil; known for analgesic properties. | |

| Benzaldehyde | Simple aromatic aldehyde; primarily used in flavoring but lacks the antimicrobial properties of cinnamaldehyde. | |

| Acrolein | A highly reactive unsaturated aldehyde; used in organic synthesis but more toxic than cinnamaldehyde. |

Cinnamaldehyde's unique combination of flavor profile, biological activity, and relatively low toxicity distinguishes it from these similar compounds, making it particularly valuable in culinary and medicinal contexts.

Cinnamaldehyde (IUPAC name: (E)-3-phenylprop-2-enal) features a benzene ring conjugated to an α,β-unsaturated aldehyde group. Its molecular formula is $$ \text{C}9\text{H}8\text{O} $$, with a molar mass of 132.16 g/mol. The trans (E) isomer dominates in natural sources due to thermodynamic stability conferred by extended π-conjugation between the aromatic ring and the aldehyde moiety. This planar structure enhances resonance stabilization, reducing reactivity compared to non-conjugated aldehydes.

Stereochemical Analysis

The trans configuration places the aldehyde group and the benzene ring on opposite sides of the double bond, minimizing steric hindrance and maximizing electronic delocalization. In contrast, the cis (Z) isomer is less prevalent due to unfavorable van der Waals interactions between the aromatic ring and aldehyde oxygen. Synthetic routes, such as the aldol condensation of benzaldehyde and acetaldehyde under basic conditions, predominantly yield the trans isomer (>98% purity).

Biosynthetic Pathway

In Cinnamomum species, cinnamaldehyde biosynthesis occurs via the shikimate pathway:

- Phenylalanine deamination: Catalyzed by phenylalanine ammonia-lyase (PAL), producing cinnamic acid.

- Coenzyme A activation: 4-Coumarate–CoA ligase (4CL) converts cinnamic acid to cinnamoyl-CoA.

- Reductive elimination: Cinnamoyl-CoA reductase (CCR) reduces the thioester to the aldehyde using NADPH.

This enzymatic cascade ensures stereospecific formation of the trans isomer, as observed in gas chromatography–mass spectrometry (GC-MS) analyses of cinnamon bark extracts.

Physicochemical Properties and Solubility Profiles

Cinnamaldehyde exists as a pale yellow viscous liquid at room temperature, with distinct olfactory and gustatory characteristics. Key properties include:

Solubility Behavior

Cinnamaldehyde exhibits limited hydrophilicity due to its nonpolar aromatic backbone, dissolving preferentially in organic solvents:

- Ethanol: Miscible in all proportions.

- Chloroform: Solubility exceeds 500 g/L.

- Diethyl ether: Forms homogeneous solutions at concentrations >300 g/L.

The compound’s logP (octanol-water partition coefficient) of 1.83–2.1 indicates moderate lipophilicity, influencing its applications in lipid-based delivery systems.

Optical and Electronic Properties

The conjugated system absorbs UV light at $$ \lambda_{\text{max}} = 290 \, \text{nm} $$, attributed to the $$ \pi \rightarrow \pi^* $$ electronic transition. Refractive index studies reveal a dispersion relationship:

$$

n = 1.57008 + \frac{0.01523}{\lambda^2} + \frac{0.00084}{\lambda^4}

$$

where $$ \lambda $$ is wavelength in micrometers. This formula enables precise optical characterization in thin-film applications.

Spectroscopic Identification Methods

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

- ~2820, 2720: Aldehyde C–H stretching.

- ~1680: Conjugated C=O stretch.

- ~1630: C=C aromatic ring vibration.

- ~745: Out-of-plane bending of trans disubstituted alkene.

The absence of a broad O–H stretch (2500–3300 cm⁻¹) distinguishes cinnamaldehyde from cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 9.69 ppm (d, J = 6 Hz): Aldehyde proton (H1).

- δ 7.49 ppm (d, J = 12 Hz): Vinylic proton (H3).

- δ 6.73 ppm (dd, J = 6, 12 Hz): Vinylic proton (H2).

- δ 7.42–7.57 ppm (m): Aromatic protons (H4–H8).

¹³C NMR (100 MHz, CDCl₃):

- δ 193.2 ppm: Aldehyde carbon (C1).

- δ 154.1 ppm: α,β-unsaturated carbonyl carbon (C2).

- δ 134.0 ppm: Aromatic carbons (C4–C8).

The trans configuration is confirmed by vicinal coupling constants ($$ J_{H2-H3} = 12 \, \text{Hz} $$) in COSY spectra.

Mass Spectrometry

Electron ionization (70 eV) produces characteristic fragments:

- m/z 132: Molecular ion ($$ \text{C}9\text{H}8\text{O}^+ $$).

- m/z 131: Loss of hydrogen radical ($$ \text{M}^+ - \text{H} $$).

- m/z 103: Benzoyl ion ($$ \text{C}7\text{H}5\text{O}^+ $$).

- m/z 77: Phenyl ion ($$ \text{C}6\text{H}5^+ $$).

High-resolution MS (HRMS) confirms the molecular formula with an exact mass of 132.0575 Da.

Purity

Physical Description

Yellowish oily liquid; [HSDB]

Clear yellow liquid with a cinnamon odor; [CAMEO]

Liquid

Yellow liquid, strong cinnamon odou

Color/Form

GREENISH-YELLOW LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

248.00 °C. @ 760.00 mm Hg

Flash Point

120 °C closed cup

Heavy Atom Count

Taste

SWEET TASTE

Vapor Density

Density

1.046-1.053

LogP

log Kow = 1.90

Odor

Strong odor of cinnamon

Odor Threshold

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

104-55-2

Absorption Distribution and Excretion

Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.

The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...

/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.

After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.

Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.

For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...

Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.

Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.

For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.

Cinnamaldehyde is a known human metabolite of cinnarizine.

Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Denaturant

Methods of Manufacturing

Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.

Preparation by condensation of benzaldehyde and acetaldehyde.

... Oxidation of cinnamyl alcohol

General Manufacturing Information

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

2-Propenal, 3-phenyl-: ACTIVE

Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/

Method of purification: rectification

Storage Conditions

Interactions

Dates

2: Zhao J, Zhang X, Dong L, Wen Y, Zheng X, Zhang C, Chen R, Zhang Y, Li Y, He T, Zhu X, Li L. Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia. Br J Pharmacol. 2015 Oct;172(20):5009-23. doi: 10.1111/bph.13270. Epub 2015 Oct 14. PubMed PMID: 26234631; PubMed Central PMCID: PMC4621990.

3: Huang JS, Lee YH, Chuang LY, Guh JY, Hwang JY. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells. J Cell Biochem. 2015 Jun;116(6):1028-38. doi: 10.1002/jcb.25058. PubMed PMID: 25561392.

4: Shreaz S, Wani WA, Behbehani JM, Raja V, Irshad M, Karched M, Ali I, Siddiqi WA, Hun LT. Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia. 2016 Jul;112:116-31. doi: 10.1016/j.fitote.2016.05.016. Epub 2016 May 31. Review. PubMed PMID: 27259370.

5: Liang D, Xing F, Selvaraj JN, Liu X, Wang L, Hua H, Zhou L, Zhao Y, Wang Y, Liu Y. Inhibitory Effect of Cinnamaldehyde, Citral, and Eugenol on Aflatoxin Biosynthetic Gene Expression and Aflatoxin B1 Biosynthesis in Aspergillus flavus. J Food Sci. 2015 Dec;80(12):M2917-24. doi: 10.1111/1750-3841.13144. Epub 2015 Nov 10. PubMed PMID: 26556681.

6: Bang HB, Lee YH, Kim SC, Sung CK, Jeong KJ. Metabolic engineering of Escherichia coli for the production of cinnamaldehyde. Microb Cell Fact. 2016 Jan 19;15:16. doi: 10.1186/s12934-016-0415-9. PubMed PMID: 26785776; PubMed Central PMCID: PMC4719340.

7: Yu C, Liu SL, Qi MH, Zou X. Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer. Mol Med Rep. 2014 Feb;9(2):669-76. doi: 10.3892/mmr.2013.1830. Epub 2013 Nov 26. PubMed PMID: 24276478.

8: Raffai G, Kim B, Park S, Khang G, Lee D, Vanhoutte PM. Cinnamaldehyde and cinnamaldehyde-containing micelles induce relaxation of isolated porcine coronary arteries: role of nitric oxide and calcium. Int J Nanomedicine. 2014 May 21;9:2557-66. doi: 10.2147/IJN.S56578. eCollection 2014. PubMed PMID: 24904214; PubMed Central PMCID: PMC4039418.

9: Zhang LQ, Zhang ZG, Fu Y, Xu Y. [Research progress of trans-cinnamaldehyde pharmacological effects]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4568-72. Review. Chinese. PubMed PMID: 27141665.

10: Mendes SJ, Sousa FI, Pereira DM, Ferro TA, Pereira IC, Silva BL, Pinheiro AJ, Mouchrek AQ, Monteiro-Neto V, Costa SK, Nascimento JL, Grisotto MA, da Costa R, Fernandes ES. Cinnamaldehyde modulates LPS-induced systemic inflammatory response syndrome through TRPA1-dependent and independent mechanisms. Int Immunopharmacol. 2016 May;34:60-70. doi: 10.1016/j.intimp.2016.02.012. Epub 2016 Feb 26. PubMed PMID: 26922677.

11: Khare P, Jagtap S, Jain Y, Baboota RK, Mangal P, Boparai RK, Bhutani KK, Sharma SS, Premkumar LS, Kondepudi KK, Chopra K, Bishnoi M. Cinnamaldehyde supplementation prevents fasting-induced hyperphagia, lipid accumulation, and inflammation in high-fat diet-fed mice. Biofactors. 2016 Mar-Apr;42(2):201-11. doi: 10.1002/biof.1265. Epub 2016 Feb 19. PubMed PMID: 26893251.

12: Højland CR, Andersen HH, Poulsen JN, Arendt-Nielsen L, Gazerani P. A human surrogate model of itch utilizing the TRPA1 agonist trans-cinnamaldehyde. Acta Derm Venereol. 2015 Sep;95(7):798-803. doi: 10.2340/00015555-2103. PubMed PMID: 25792226.

13: Zinn S, Betz T, Medcraft C, Schnell M. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Phys Chem Chem Phys. 2015 Jun 28;17(24):16080-5. doi: 10.1039/c5cp02582f. Epub 2015 Jun 1. PubMed PMID: 26030313.

14: Ji B, Zhao Y, Zhang Q, Wang P, Guan J, Rong R, Yu Z. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 15;1001:107-13. doi: 10.1016/j.jchromb.2015.07.049. Epub 2015 Aug 1. PubMed PMID: 26262602.

15: Loquercio A, Castell-Perez E, Gomes C, Moreira RG. Preparation of Chitosan-Alginate Nanoparticles for Trans-cinnamaldehyde Entrapment. J Food Sci. 2015 Oct;80(10):N2305-15. doi: 10.1111/1750-3841.12997. Epub 2015 Sep 16. PubMed PMID: 26375302.

16: Ahn S, Kim E, Lee K, Lee DC. Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. Int Immunopharmacol. 2016 Sep;38:342-8. doi: 10.1016/j.intimp.2016.06.018. Epub 2016 Jun 23. PubMed PMID: 27344640.

17: Ling F, Jiang C, Liu G, Li M, Wang G. Anthelmintic efficacy of cinnamaldehyde and cinnamic acid from cortex cinnamon essential oil against Dactylogyrus intermedius. Parasitology. 2015 Dec;142(14):1744-50. doi: 10.1017/S0031182015001031. Epub 2015 Oct 7. PubMed PMID: 26442478.

18: Roth-Walter F, Moskovskich A, Gomez-Casado C, Diaz-Perales A, Oida K, Singer J, Kinaciyan T, Fuchs HC, Jensen-Jarolim E. Immune suppressive effect of cinnamaldehyde due to inhibition of proliferation and induction of apoptosis in immune cells: implications in cancer. PLoS One. 2014 Oct 1;9(10):e108402. doi: 10.1371/journal.pone.0108402. eCollection 2014. PubMed PMID: 25271635; PubMed Central PMCID: PMC4182734.

19: Zhou L, Lu Y, Yang G, Wu J. Research on tumorigenicity of cinnamaldehyde in melanoma cell lines and its mechanism. Tumour Biol. 2014 Jun;35(6):5717-22. doi: 10.1007/s13277-014-1757-8. Epub 2014 Mar 19. PubMed PMID: 24643680.

20: Yang D, Liang XC, Shi Y, Sun Q, Liu D, Liu W, Zhang H. Anti-oxidative and anti-inflammatory effects of cinnamaldehyde on protecting high glucose-induced damage in cultured dorsal root ganglion neurons of rats. Chin J Integr Med. 2016 Jan;22(1):19-27. doi: 10.1007/s11655-015-2103-8. Epub 2015 Nov 17. PubMed PMID: 26577110.